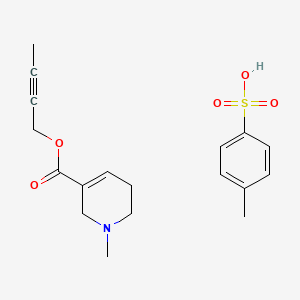

Arecaidine but-2-ynyl ester tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPXMGUNTQSFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Arecaidine but-2-ynyl ester tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of Arecaidine (B1214280) but-2-ynyl ester tosylate. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Arecaidine but-2-ynyl ester tosylate is a synthetic compound that acts as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Structurally derived from arecaidine, an alkaloid found in the areca nut, this compound is of significant interest in pharmacological research, particularly in studies related to cardiovascular and neurological functions where M2 receptor modulation plays a crucial role. Its selectivity for the M2 receptor subtype makes it a valuable tool for dissecting the physiological and pathological roles of this specific receptor.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃ |

| Molecular Weight | 365.44 g/mol [1] |

| Purity | >99%[1] |

| Solubility | Soluble in water up to 100 mM[1] |

| Storage Conditions | Store at room temperature |

| CAS Number | 119630-77-2[1] |

Synthetic Routes

There are two primary synthetic routes for the preparation of this compound: Tosylation-Mediated Esterification and Direct Esterification using Coupling Agents.

Tosylation-Mediated Esterification

This method involves a three-step process starting with the synthesis of a tosylated intermediate, followed by nucleophilic substitution and final salt formation.

Experimental Protocol:

Step 1: Synthesis of But-2-ynyl Tosylate

-

Reaction: But-2-yn-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (Et₃N), in a suitable solvent like dichloromethane (B109758) (DCM).

-

Procedure: To a solution of but-2-yn-1-ol (1.0 eq) and triethylamine (1.5 eq) in dry DCM, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for several hours and can be allowed to warm to room temperature to ensure completion.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield but-2-ynyl tosylate, typically as a crystalline solid.[2]

-

Reaction Conditions: The reaction is typically carried out between 0 °C and 25 °C.[1]

Step 2: Nucleophilic Substitution with Arecaidine Carboxylate

-

Reaction: The carboxylic acid of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) to form the sodium arecaidinate salt. This salt then undergoes a nucleophilic substitution reaction with the previously synthesized but-2-ynyl tosylate.

-

Procedure: To a suspension of sodium hydride in anhydrous THF, a solution of arecaidine in THF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. But-2-ynyl tosylate, dissolved in THF, is then added, and the reaction mixture is heated to reflux (60-80 °C) for 12-24 hours.[1]

-

Work-up: After cooling, the reaction is carefully quenched with water. The product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Tosylate Salt Formation

-

Reaction: The purified arecaidine but-2-ynyl ester (free base) is converted to its tosylate salt by treatment with p-toluenesulfonic acid.

-

Procedure: The free base is dissolved in ethanol (B145695), and a solution of p-toluenesulfonic acid in ethanol is added. The resulting mixture is stirred, and the tosylate salt precipitates. The precipitate is collected by filtration, washed with a cold solvent like diethyl ether, and dried to afford the final product.[1]

Diagram 1: Synthesis of this compound via Tosylation-Mediated Esterification

Caption: Workflow for the tosylation-mediated synthesis.

Direct Esterification Using Coupling Agents (Steglich Esterification)

This approach utilizes carbodiimide-based coupling agents to directly form the ester bond between arecaidine and but-2-yn-1-ol.

Experimental Protocol:

Step 1: Activation of Arecaidine's Carboxylic Acid

-

Reaction: Arecaidine is treated with a coupling agent, N,N′-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (DCM).

-

Procedure: To a solution of arecaidine (1.0 eq), but-2-yn-1-ol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, DCC (1.2 eq) is added.[3] The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.

-

Reaction Conditions: The activation of the carboxylic acid typically occurs at 0 °C over 1-2 hours, followed by esterification at room temperature for 12-24 hours.[1]

Step 2: Esterification and Work-up

-

Work-up: The by-product, dicyclohexylurea (DCU), is largely insoluble in DCM and can be removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., HCl) to remove unreacted DMAP and a basic solution (e.g., NaHCO₃) to remove unreacted arecaidine. The organic layer is dried and concentrated. The crude ester is purified by silica gel chromatography.

Step 3: Tosylate Salt Formation

-

Reaction: The purified ester is converted to its tosylate salt.

-

Procedure: The arecaidine but-2-ynyl ester is dissolved in anhydrous diethyl ether, and a stoichiometric amount of p-toluenesulfonic acid monohydrate is added. The mixture is stirred, and the resulting precipitate is collected by filtration to give the final product.[1]

Diagram 2: Synthesis of this compound via Direct Esterification

Caption: Workflow for the direct esterification synthesis.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Characterization Data for this compound

| Technique | Data |

| ¹H NMR | (400 MHz, D₂O): δ 7.69 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.48 (d, J = 8.0 Hz, 2H, tosyl aromatic), 4.76 (t, J = 2.4 Hz, 2H, OCH₂C≡C), 3.55–3.45 (m, 2H, NCH₂), 2.98 (s, 3H, NCH₃)[1] |

| ¹³C NMR | Expected signals for the arecaidine ring, the butynyl ester group, and the tosylate counter-ion. Key signals include the ester carbonyl, alkynyl carbons, and aromatic carbons. |

| IR | Expected characteristic peaks for C=O (ester), C≡C (alkyne), and S=O (sulfonate) functional groups. |

| Mass Spec. | Expected molecular ion peak corresponding to the free base (Arecaidine but-2-ynyl ester). |

| HPLC | Purity is typically assessed using reverse-phase HPLC with UV detection at 254 nm.[1] |

Biological Activity and Signaling Pathway

This compound is a selective M2 muscarinic acetylcholine receptor agonist.[1] M2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit.[4]

Activation of the M2 receptor by an agonist like this compound initiates a signaling cascade:

-

G-protein activation: The agonist binding induces a conformational change in the M2 receptor, leading to the activation of the associated Gαi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.

-

Dissociation of G-protein subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Downstream effects of Gαi: The primary effector of Gαi is adenylyl cyclase. Gαi inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Downstream effects of Gβγ: The Gβγ subunit can also modulate effectors, most notably G-protein-coupled inwardly-rectifying potassium channels (GIRKs). Activation of GIRKs leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane. In cardiac pacemaker cells, this effect contributes to a decrease in heart rate.[4]

-

Non-canonical pathways: M2 receptor activation can also influence other signaling pathways, such as the PI3K/Akt pathway, potentially through β-arrestin or the Gβγ subunits.[5][6]

Diagram 3: M2 Muscarinic Receptor Signaling Pathway

Caption: Signaling cascade following M2 receptor activation.

Conclusion

This technical guide has detailed two effective synthetic routes for this compound, providing foundational experimental protocols and characterization information. The elucidation of its mechanism of action through the M2 muscarinic receptor signaling pathway underscores its importance as a selective agonist for research purposes. For successful implementation, researchers should pay close attention to anhydrous reaction conditions and purification techniques to ensure the high purity required for biological assays. Further investigation and optimization of the presented synthetic methods may lead to improved yields and scalability for broader applications in drug discovery and development.

References

Arecaidine but-2-ynyl ester tosylate chemical properties

An In-depth Technical Guide to Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of Arecaidine but-2-ynyl ester tosylate (ABET), a key research compound.

Core Chemical and Physical Properties

This compound (CAS No: 119630-77-2) is a synthetic derivative of arecaidine, an alkaloid found in the areca nut.[1] It is widely utilized in pharmacological research as a selective muscarinic acetylcholine (B1216132) receptor (mAChR) M2 agonist.[1][2][3] The compound consists of the arecaidine but-2-ynyl ester cation and a tosylate counterion.[1]

Physicochemical Data

The key physicochemical properties of ABET are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 119630-77-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ · C₇H₈SO₃ | [1] |

| Molecular Weight | 365.44 g/mol | [1] |

| Appearance | Solid / Crystalline Solid | [4][5] |

| Purity | ≥98% to >99.95% | [1][3] |

| Melting Point | 232°C (with decomposition) | [5] |

| Solubility | Soluble up to 100 mM in water.[1] Slightly soluble in DMSO and Methanol.[5] | [1][5] |

| Storage (Solid) | Store at room temperature; stable for up to 12 months.[1] | [1] |

| Storage (Solution) | Store sealed, away from moisture and light. -80°C for 6 months; -20°C for 1 month.[2] Aqueous solutions have limited stability.[1] | [1][2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through multiple routes. The methodologies below detail the most common laboratory-scale preparations.

Experimental Protocol 1: Tosylation-Mediated Esterification

This method involves a three-step process utilizing a tosylated intermediate for ester formation.[1]

-

Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (B109758) (DCM). Triethylamine (Et₃N) is used as a base. The reaction is typically performed at 0°C to control the exothermic reaction and prevent decomposition of TsCl.[1]

-

Step 2: Nucleophilic Substitution with Arecaidine Carboxylate: The carboxylic acid group of arecaidine is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting arecaidine carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate in an Sₙ2 reaction to form the ester.[1]

-

Step 3: Tosylate Salt Formation: The purified free base ester is dissolved in a suitable solvent, such as ethanol, and treated with a stoichiometric amount of p-toluenesulfonic acid. The final product, this compound, precipitates from the solution and is collected via filtration.[1]

Experimental Protocol 2: Direct Esterification via Coupling Agents

This alternative route employs carbodiimide (B86325) coupling agents to facilitate the esterification directly.[1]

-

Step 1: Activation of Arecaidine: Arecaidine is dissolved in dry DCM and reacted with N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms a highly reactive O-acylisourea intermediate.[1]

-

Step 2: Ester Formation: But-2-ynol is added to the activated arecaidine solution. The reaction proceeds at room temperature for 12-24 hours, yielding the arecaidine but-2-ynyl ester and dicyclohexylurea (DCU) as a byproduct.[1]

-

Step 3: Salt Formation and Purification: The DCU byproduct is removed by filtration. The filtrate containing the ester is then treated with p-toluenesulfonic acid monohydrate in a solvent like anhydrous diethyl ether. The resulting precipitate of the tosylate salt is collected by filtration.[1]

Analytical Characterization Protocols

Rigorous analytical methods are required to confirm the identity, purity, and structure of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1] Detection by UV spectrophotometry at 254 nm should confirm a purity of ≥98%.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. Key proton signals for ABET in D₂O include the tosyl aromatic protons (δ 7.48-7.69), the ester methylene (B1212753) protons adjacent to the alkyne (δ 4.76), and the N-methyl protons (δ 2.98).[1]

Pharmacology and Mechanism of Action

ABET is a potent and selective agonist for the M2 subtype of muscarinic acetylcholine receptors.[1][2] Its pharmacological profile makes it a valuable tool for investigating M2 receptor-mediated signaling pathways.

Receptor Selectivity and Potency

ABET demonstrates a notable selectivity for M2 receptors. It is 4.6-fold more selective for M2 receptors located in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic signaling.[1] A computational molecular docking study also showed a preferential binding affinity for M2 and M4 receptors.[6]

Mechanism of Action

As an M2 receptor agonist, ABET mimics the action of acetylcholine at these specific sites. M2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.

-

Receptor Binding: ABET binds to and activates the M2 receptor on the cell surface.

-

G-Protein Activation: This activation leads to the dissociation of the heterotrimeric Gi protein into its Gαi and Gβγ subunits.

-

Downstream Signaling:

-

The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can directly open G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is particularly relevant in cardiac pacemaker cells.

-

This signaling cascade results in physiological effects such as a decrease in heart rate and mean arterial pressure, as observed in rat models.[2][3]

Research Applications

The specific pharmacological profile of ABET lends itself to several key areas of research.

-

Cardiovascular Research: Due to its high selectivity for cardiac M2 receptors, ABET is used to study cholinergic modulation of heart function, including bradycardia and blood pressure regulation.[1][2][3]

-

Neuroscience: While less explored, its M2/M4 selectivity suggests potential use in neurological models.[1] It has been noted that ABET does not induce pigment granule dispersion in retinal pigment epithelium, unlike non-selective muscarinic agonists.[1][7]

-

Oncology: Recent in-vitro studies have highlighted the anti-carcinogenic potential of ABET in breast cancer cell lines.[6] It was shown to inhibit cell viability, proliferation, and migration, as well as induce cell cycle arrest and apoptosis.[6] These findings suggest ABET could be a promising candidate for further investigation in cancer therapeutics.[6]

-

Click Chemistry: The presence of a terminal alkyne group in its structure makes ABET a useful reagent for click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for molecular labeling and conjugation.[2][3]

References

- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 499-04-7 [m.chemicalbook.com]

- 6. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Arecaidine but-2-ynyl ester tosylate structure

An In-depth Technical Guide to Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET)

Introduction

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective muscarinic acetylcholine (B1216132) receptor (mAChR) M2 agonist.[1] Structurally derived from arecaidine, an alkaloid found in Areca catechu, ABET is a valuable tool in cardiovascular research and neuroscience.[2][3][4] Its selectivity for the M2 receptor subtype, particularly cardiac M2 over ileal M2 receptors, makes it a specific probe for studying heart-specific cholinergic signaling.[2] Recent studies have also explored its anti-carcinogenic potential in breast cancer models.[5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activity for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

ABET is composed of two main parts: the arecaidine but-2-ynyl ester and a tosylate counterion.[2] The canonical SMILES representation is CC#CCOC(C(C1)=CCCN1C)=O.CC2=CC=C(S(=O)(O)=O)C=C2.[2]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 119630-77-2 | [1][2][4] |

| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃ (or C₁₈H₂₃NO₅S) | [1][2][4][6] |

| Molecular Weight | 365.44 g/mol | [1][2][4][6] |

| Purity | >99% | [2] |

| Appearance | Solid / Crystalline Solid | [2][7] |

| Solubility | Soluble up to 100 mM in water; Slightly soluble in DMSO and Methanol | [2][7] |

| Storage (Solid) | Room temperature; Stable for 12 months | [2] |

| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from light) | [3] |

| pKa | ~9.07 (Approximate) | [7] |

Synthesis and Experimental Protocols

The synthesis of ABET can be achieved through several routes, with tosylation-mediated esterification being a common method.

Detailed Synthesis Protocol: Tosylation-Mediated Esterification

This synthetic route involves three primary steps.[2]

-

Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (B109758) (DCM) using triethylamine (B128534) (Et₃N) as a base.[2] The reaction is typically performed at 0–25°C and yields the tosylate intermediate as a crystalline solid after an aqueous workup.[2]

-

Step 2: Nucleophilic Substitution with Arecaidine: The carboxylic acid group of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[2] The resulting carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate via an Sₙ2 mechanism to form the ester.[2]

-

Step 3: Tosylate Salt Formation: The final step involves treating the free base ester with p-toluenesulfonic acid in a solvent like ethanol.[2] This reaction precipitates the desired this compound salt, which can be collected by filtration.[2]

Alternative Synthesis: Direct Esterification

An alternative method involves using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[2]

-

Arecaidine is first activated by DCC in dry DCM.[2]

-

But-2-ynol is then added to the activated acid, and the mixture is stirred for 12-24 hours at room temperature to yield the ester.[2]

-

The final salt is formed by treating the purified ester with p-toluenesulfonic acid monohydrate in anhydrous diethyl ether.[2]

Quality Control and Characterization Protocols

-

Purity Verification: High-Performance Liquid Chromatography (HPLC) with UV detection (at λ = 254 nm) is used to assess purity, comparing retention times to a reference standard.[2]

-

Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure. Key signals include the ester protons (δ 4.6–5.0 ppm) and the tosyl group's methyl protons (δ 2.4 ppm).[2]

-

Bioactivity Validation: The M2 receptor agonism is confirmed through competitive binding assays, often using ³H-N-methylscopolamine, and functional assays such as ileal smooth muscle contraction studies.[2]

Biological Activity and Mechanism of Action

ABET is a potent muscarinic agonist with a notable selectivity for M2 receptors.

Receptor Selectivity and Potency

ABET demonstrates a 4.6-fold higher selectivity for M2 receptors in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic effects.[2] This selectivity is higher than that of the related compound, Arecaidine Propargyl Ester (APE), which has a cardiac/ileal M2 potency ratio of 2.8.[2]

| Compound | Receptor Selectivity | Cardiac M2 Specificity | Source |

| ABET | M2 | High (4.6 ratio) | [2] |

| Oxotremorine | M2/M4 | Low | [2] |

| Bethanechol | M2 | Moderate | [2] |

| Carbachol | Pan-mAChR | None | [2] |

M2 Receptor Signaling Pathway

As an M2 agonist, ABET activates the Gi-coupled protein pathway.

-

Receptor Binding: ABET binds to the orthosteric site of the M2 muscarinic receptor.

-

G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric Gi protein.

-

Subunit Dissociation: The Gi protein dissociates into its Gαi and Gβγ subunits.

-

Downstream Effects:

-

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is the primary mechanism for its negative chronotropic effects in the heart.

-

Physiological and Therapeutic Effects

In animal models, ABET dose-dependently decreases mean arterial pressure and heart rate, consistent with its M2 agonist activity.[3][4] More recently, ABET has been investigated for its anti-carcinogenic properties. A 2025 study demonstrated that ABET can inhibit the viability, proliferation, and migration of breast cancer cell lines (MDA-MB-231 and MCF-7).[5] The study, which used molecular docking to confirm binding to M2/M4 receptors, found that ABET induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for breast cancer.[5]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]

- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ebiohippo.com [ebiohippo.com]

- 7. This compound CAS#: 499-04-7 [m.chemicalbook.com]

An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (CAS: 119630-77-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), CAS number 119630-77-2, is a potent and selective synthetic agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Structurally derived from arecaidine, an alkaloid found in Areca catechu, ABET is a valuable pharmacological tool for investigating M2 receptor-mediated physiological and pathological processes.[2] Its selectivity for the M2 subtype, particularly in cardiac tissue over ileal tissue, makes it a significant compound for cardiovascular research.[1][3] Recent studies have also highlighted its potential anti-carcinogenic properties, specifically in breast cancer models, by inhibiting proliferation and inducing apoptosis.[4] This technical guide provides a comprehensive overview of ABET, including its physicochemical properties, synthesis, experimental protocols, and mechanism of action.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for Arecaidine but-2-ynyl ester tosylate.

Table 2.1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 119630-77-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [1][2][3] |

| Molecular Weight | 365.44 g/mol | [1][2][3] |

| Alternate Names | ABET, N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid but-2-ynyl ester tosylate | [2] |

| Appearance | White to off-white solid | |

| Purity | >99% | [1] |

| Solubility | Soluble up to 100 mM in water and sterile water. | [1][3][5] |

| Storage (Solid) | Room temperature; stable for 12 months. | [1][3] |

| Storage (Solution) | Short-term storage recommended. -80°C for up to 6 months; -20°C for up to 1 month. | |

| SMILES | CC#CCOC(C1=CCCN(C)C1)=O.O=S(O)(C2=CC=C(C)C=C2)=O |

Table 2.2: Pharmacological Data

| Parameter | Value | Species/Assay | Source(s) |

| Receptor Target | Muscarinic Acetylcholine Receptor M2 (mAChR M2) | - | [1][2] |

| Activity | Potent, selective agonist | - | [2][3] |

| M2 Selectivity | 4.6-fold selective for atrial M2 receptors vs. ileal M2 receptors. | Guinea pig | [3] |

| In Vivo Effect | Dose-dependently decreases mean arterial pressure and heart rate. | Rat | [6] |

| Anti-cancer Activity | Markedly inhibits viability, growth, clonogenicity, and migration. | Human Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | [4] |

| Effective Concentration (In Vitro) | 0.32 mM (MCF-7 cells), 0.79 mM (MDA-MB-231 cells) for anti-clonogenic and migration effects. | Human Breast Cancer Cell Lines | [7] |

Synthesis and Characterization

Two primary synthetic routes for this compound have been described.[1]

Experimental Protocols: Synthesis

Method 1: Tosylation-Mediated Esterification [1]

This method involves the reaction of arecaidine with a pre-synthesized reactive intermediate, but-2-ynyl tosylate.

-

Step 1: Synthesis of But-2-ynyl Tosylate:

-

Dissolve but-2-yn-1-ol and triethylamine (B128534) in dichloromethane (B109758) (DCM).

-

Cool the mixture to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup to isolate the but-2-ynyl tosylate product.

-

-

Step 2: Nucleophilic Substitution with Arecaidine:

-

Suspend arecaidine in tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (NaH) to deprotonate the carboxylic acid, forming the sodium arecaidinate salt.

-

Add the but-2-ynyl tosylate from Step 1 to the reaction mixture.

-

Stir at room temperature to facilitate the Sₙ2 reaction, forming the arecaidine but-2-ynyl ester.

-

-

Step 3: Tosylate Salt Formation:

-

Dissolve the crude ester from Step 2 in ethanol.

-

Add a stoichiometric amount of p-toluenesulfonic acid.

-

Stir to induce precipitation of the final tosylate salt.

-

Collect the precipitate by filtration and dry.

-

Method 2: Direct Esterification Using Coupling Agents [1]

This approach utilizes carbodiimide (B86325) coupling chemistry to directly form the ester bond.

-

Suspend arecaidine in dry dichloromethane (DCM).

-

Add N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid.

-

Add but-2-yn-1-ol to the mixture.

-

Stir at room temperature for 12-24 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate to obtain the crude ester.

-

Dissolve the ester in anhydrous diethyl ether.

-

Add a stoichiometric amount of p-toluenesulfonic acid monohydrate and stir for 1 hour.

-

Collect the precipitated this compound by filtration.

Experimental Protocols: Characterization

-

Purity Verification (HPLC): [1]

-

System: High-Performance Liquid Chromatography with UV detection.

-

Detection Wavelength: 254 nm.

-

Procedure: Dissolve a small sample of the synthesized compound in a suitable solvent (e.g., water or methanol). Inject the sample into the HPLC system.

-

Analysis: Compare the retention time of the major peak to a known reference standard. Purity is determined by the peak area percentage.

-

-

Structural Confirmation (NMR): [1]

-

System: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Procedure: Dissolve the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Analysis: Confirm the presence of key structural features:

-

Ester linkage protons: δ 4.6–5.0 ppm.

-

Tosyl group methyl protons: δ 2.4 ppm.

-

Confirm all other expected proton and carbon signals.

-

-

-

Bioactivity Validation (Competitive Binding Assay): [1]

-

Objective: To confirm M2 receptor agonism.

-

Materials: Membranes from cells expressing M2 receptors, [³H]-N-methylscopolamine ([³H]-NMS) as a radiolabeled antagonist.

-

Procedure: a. Incubate the M2 receptor membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound (ABET). b. Allow the binding to reach equilibrium. c. Separate bound from free radioligand by rapid filtration. d. Quantify the bound radioactivity using liquid scintillation counting.

-

Analysis: Determine the ability of ABET to displace [³H]-NMS from the M2 receptor, and calculate the inhibition constant (Ki).

-

Mechanism of Action and Signaling Pathways

This compound acts as a selective agonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). M2 receptors are predominantly coupled to the Gαi/o family of G-proteins.

Canonical M2 Receptor Signaling

Upon binding of ABET, the M2 receptor undergoes a conformational change, leading to the activation of its associated Gαi/o protein. This initiates two primary signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization. It can also inhibit voltage-gated Ca²⁺ channels.

References

- 1. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tosylate Salt of Arecaidine Esters for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tosylate salts of arecaidine (B1214280) esters, focusing on two key analogs: Arecaidine But-2-ynyl Ester Tosylate (ABET) and Arecaidine Propargyl Ester Tosylate (APE). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, synthesis, biological activity, and relevant experimental protocols for these compounds.

Core Chemical and Physical Properties

The tosylate salts of arecaidine esters are synthetic compounds derived from arecaidine, a natural alkaloid. They are primarily investigated for their activity as muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. The tosylate counterion is introduced to improve the salt's crystallinity and handling properties.

Table 1: Physicochemical Properties of Arecaidine Ester Tosylates

| Property | This compound (ABET) | Arecaidine Propargyl Ester Tosylate (APE) |

| CAS Number | 119630-77-2[1] | 147202-94-6 |

| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃[1] | C₁₀H₁₃NO₂·C₇H₈SO₃ |

| Molecular Weight | 365.44 g/mol [1] | 351.42 g/mol |

| Appearance | Solid | Solid |

| Solubility | Soluble to 100 mM in water | Soluble to 100 mM in water |

| Melting Point | 232°C (decomposition) | Not explicitly found in search results. |

| pKa (approximate) | 9.07 | Not explicitly found in search results. |

| Storage | Store at room temperature | Store at room temperature |

Synthesis of Arecaidine Ester Tosylates

The synthesis of arecaidine ester tosylates can be achieved through several methods. A common and effective approach involves the esterification of arecaidine with the corresponding alcohol, followed by salt formation with p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound via DCC/DMAP Coupling

This protocol details the synthesis of ABET using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials:

-

Arecaidine

-

But-2-yn-1-ol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Esterification:

-

To a solution of arecaidine (1.0 equivalent) and but-2-yn-1-ol (1.2 equivalents) in anhydrous DCM, add DCC (1.1 equivalents) and DMAP (0.1 equivalents) at 0°C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by silica gel column chromatography.

-

-

Tosylate Salt Formation:

-

Dissolve the purified arecaidine but-2-ynyl ester in anhydrous diethyl ether.

-

Add a solution of p-toluenesulfonic acid monohydrate (1.0 equivalent) in diethyl ether dropwise with stirring.

-

A precipitate will form. Continue stirring for 1 hour at room temperature.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Workflow for DCC/DMAP Mediated Synthesis of this compound

References

Preclinical Profile of Arecaidine but-2-ynyl ester tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine (B1214280) but-2-ynyl ester tosylate, also known as ABET, is a synthetic compound recognized for its activity as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Structurally derived from arecaidine, an alkaloid found in the areca nut, this compound has garnered interest in pharmacological research, particularly in the fields of cardiovascular and neurological science. Its selectivity for the M2 receptor subtype makes it a valuable tool for investigating the physiological and pathological roles of this specific receptor. This technical guide provides a comprehensive overview of the available preclinical data on Arecaidine but-2-ynyl ester tosylate and its close analogs, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Pharmacological Data

Binding Affinity (Ki) of Arecaidine Propargyl Ester (APE) at Human Muscarinic Receptors

Data obtained from competitive binding assays using Chinese Hamster Ovary (CHO) cells expressing human recombinant muscarinic receptors.

| Receptor Subtype | Ki (µM) |

| M1 | 1.23 |

| M2 | 0.0871 |

| M3 | 0.851 |

| M4 | 0.977 |

| M5 | 0.933 |

Data for Arecaidine Propargyl Ester, a close structural analog of Arecaidine but-2-ynyl ester.[2]

Functional Potency (EC50) of Arecaidine Esters

The functional activity of arecaidine esters has been primarily characterized in isolated tissue preparations rich in specific muscarinic receptor subtypes.

| Compound | Preparation | Predominant Receptor | -log EC50 | Potency Ratio (Ileum/Atria) |

| Arecaidine 2-butynyl ester | Guinea-pig isolated atria | M2 | - | 4.6[3][4][5] |

| Arecaidine propargyl ester (APE) | Guinea-pig isolated atria | M2 | 8.22[3][4] | 2.8[3][4] |

| Arecaidine propargyl ester (APE) | Guinea-pig isolated ileum | M2/M3 | 7.77[3][4] | - |

The potency ratio indicates selectivity for cardiac M2 receptors over those in the ileum.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize muscarinic receptor agonists like this compound.

Radioligand Binding Assay ([³H]-N-methylscopolamine)

This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.

-

Objective: To determine the inhibitory constant (Ki) of this compound at each of the five muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Non-specific binding control: Atropine (B194438) (1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Cell membranes are thawed and resuspended in ice-cold assay buffer to a predetermined optimal protein concentration.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

In a 96-well plate, the following are added in order: assay buffer, the test compound at various concentrations (or vehicle for total binding, or atropine for non-specific binding), and [³H]-NMS at a concentration close to its dissociation constant (Kd).

-

The binding reaction is initiated by adding the cell membrane suspension to each well.

-

The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay.

Functional Assay: GTPγS Binding

This assay measures the activation of G-proteins coupled to the receptor, providing a measure of agonist efficacy.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/o proteins coupled to the M2 receptor.

-

Materials:

-

Cell membranes expressing the M2 muscarinic receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

-

Procedure:

-

Cell membranes are incubated with the test compound at various concentrations in the assay buffer containing GDP.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer and the radioactivity is quantified by scintillation counting.

-

-

Data Analysis:

-

The specific binding of [³⁵S]GTPγS is determined and plotted against the logarithm of the agonist concentration.

-

A non-linear regression analysis is used to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

-

Functional Assay: cAMP Inhibition

As M2 receptors are coupled to Gi proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Objective: To measure the inhibitory effect of this compound on cAMP production.

-

Materials:

-

Whole cells expressing the M2 muscarinic receptor.

-

Test Compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin.

-

The cells are incubated to allow for changes in intracellular cAMP levels.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercial assay kit.

-

-

Data Analysis:

-

The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound.

-

The data are plotted against the logarithm of the agonist concentration, and a non-linear regression analysis is used to determine the IC50 value for cAMP inhibition.

-

Workflow for cAMP Inhibition Assay.

Signaling Pathway

This compound, as an M2 muscarinic receptor agonist, activates the Gi/o signaling cascade. The binding of the agonist to the M2 receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound is a valuable research tool for elucidating the roles of the M2 muscarinic receptor. The available preclinical data highlight its potency and selectivity as an M2 agonist. While comprehensive data across all muscarinic subtypes for this specific salt are limited, the information from closely related analogs provides a strong indication of its pharmacological profile. The experimental protocols outlined in this guide serve as a foundation for the further characterization of this and similar compounds in drug discovery and development programs. Further studies are warranted to fully delineate its pharmacokinetic and toxicological properties.

References

- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

Arecaidine But-2-ynyl Ester Tosylate: A Technical Guide to its M2 Muscarinic Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Quantitative Functional Potency

Arecaidine (B1214280) but-2-ynyl ester tosylate is a potent and selective agonist for the M2 muscarinic receptor. Its functional potency has been primarily characterized in isolated tissue preparations rich in M2 receptors, such as the guinea pig atrium and ileum. The following table summarizes the available quantitative data for the closely related analogue, arecaidine 2-butynyl ester, which is functionally equivalent to arecaidine but-2-ynyl ester tosylate.

| Compound | Tissue/Receptor | Parameter | Value | Reference |

| Arecaidine 2-butynyl ester | Guinea-pig isolated atria (M2) | -log EC₅₀ | 8.22 | [1] |

| Arecaidine 2-butynyl ester | Guinea-pig isolated ileum (M2) | -log EC₅₀ | 7.77 | [1] |

| Arecaidine 2-butynyl ester | - | Potency Ratio (ileum/atria) | 4.6 | [1][2] |

Note: The EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates a higher potency. The potency ratio indicates a 4.6-fold selectivity for the M2 receptors in the atrium over those in the ileum.[1][2]

Experimental Protocols

The functional potency of this compound and its analogues has been determined using classical pharmacological preparations of isolated tissues. These assays measure the physiological response of a tissue to the agonist, which is mediated by the activation of M2 receptors.

Isolated Guinea-Pig Atria Assay for M2 Receptor Agonism

This protocol is designed to assess the negative chronotropic (rate-decreasing) effects of M2 receptor agonists on the heart.

Experimental Workflow:

Caption: Workflow for assessing M2 receptor agonism in isolated guinea-pig atria.

Detailed Steps:

-

Tissue Preparation: A guinea pig is euthanized, and the heart is quickly excised. The left atrium is dissected and cleaned of surrounding tissue.

-

Experimental Setup: The isolated atrium is mounted in an organ bath containing Tyrode's solution, maintained at 32°C, and continuously gassed with a mixture of 95% O₂ and 5% CO₂. The tissue is electrically paced at a constant frequency (e.g., 1 Hz). An initial tension is applied, and the preparation is allowed to equilibrate for approximately 60 minutes.

-

Agonist Administration: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Response Measurement: The negative inotropic (force-decreasing) or negative chronotropic (rate-decreasing) response is measured using a force-displacement transducer connected to a recording system.

-

Data Analysis: A concentration-response curve is plotted, and the -log EC₅₀ value is calculated to determine the potency of the compound.

Isolated Guinea-Pig Ileum Assay for M2/M3 Receptor Agonism

This protocol measures the contractile response of the smooth muscle of the ileum, which is mediated by both M2 and M3 muscarinic receptors.

Experimental Workflow:

Caption: Workflow for assessing muscarinic receptor agonism in isolated guinea-pig ileum.

Detailed Steps:

-

Tissue Preparation: A guinea pig is euthanized, and a section of the ileum is removed and placed in warm Tyrode's solution. Segments of the ileum are prepared and cleared of their contents.

-

Experimental Setup: The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C and gassed with 95% O₂ and 5% CO₂. The tissue is connected to a transducer to record either isotonic or isometric contractions. The preparation is allowed to equilibrate under a small resting tension for about 60 minutes.

-

Agonist Administration: The compound is added to the bath in a cumulative fashion.

-

Response Measurement: The contractile response of the smooth muscle is recorded.

-

Data Analysis: A concentration-response curve is generated to calculate the -log EC₅₀ value.

M2 Muscarinic Receptor Signaling Pathways

Activation of the M2 muscarinic receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.

Canonical Gαi-Mediated Signaling Pathway

The primary and most well-understood signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Canonical M2 receptor signaling pathway via Gαi.

This pathway is central to the inhibitory effects of M2 receptor activation in various tissues, such as the heart, where it leads to a decrease in heart rate and contractility.

Non-Canonical β-Arrestin and PI3K/Akt Signaling

In addition to the canonical pathway, M2 receptor activation can also trigger signaling through non-canonical pathways, including those involving β-arrestin and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Caption: Non-canonical M2 receptor signaling via β-arrestin and PI3K/Akt.

This pathway highlights the complexity of M2 receptor signaling and its ability to influence a wider range of cellular processes beyond the canonical Gαi-mediated effects.

Conclusion

This compound is a valuable pharmacological tool for studying the M2 muscarinic receptor. While direct binding affinity data remains to be published, its functional potency and selectivity are well-documented through in vitro tissue bath experiments. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working with this selective M2 receptor agonist. Further studies are warranted to elucidate its precise binding kinetics and to fully explore the therapeutic potential of targeting the M2 receptor with this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Cardiovascular Studies of Arecaidine But-2-ynyl Ester Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] In vivo studies, primarily in rodent models, have demonstrated its significant impact on cardiovascular function, characterized by a dose-dependent reduction in heart rate and mean arterial blood pressure.[1][2] This document provides a detailed protocol for an in vivo experiment in a pithed rat model to assess the cardiovascular effects of ABET, along with a summary of expected quantitative data based on studies of structurally similar M2 agonists. Additionally, it outlines the key signaling pathway involved and provides a workflow for the experimental procedure.

Introduction

The M2 muscarinic acetylcholine receptor is the predominant subtype found in the heart and plays a crucial role in mediating the parasympathetic nervous system's control of cardiac function. Activation of M2 receptors leads to a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction). Arecaidine but-2-ynyl ester tosylate, as a selective M2 agonist, is a valuable tool for investigating the therapeutic potential of targeting this receptor in cardiovascular diseases. The pithed rat model is a well-established in vivo preparation that allows for the study of peripherally-acting cardiovascular drugs in the absence of central nervous system and reflex autonomic influences.[3]

Data Presentation

Table 1: Expected Dose-Dependent Cardiovascular Effects of an Arecaidine Ester Analogue in the Pithed Rat Model

| Dose (µmol/kg, i.v.) | Expected Change in Heart Rate (beats per minute) | Expected Change in Mean Arterial Pressure (mmHg) |

| 0.1 | -20 to -40 | -10 to -20 |

| 1.0 | -80 to -120 | -30 to -50 |

| 10.0 | -150 to -200 | -60 to -80 |

Note: This data is extrapolated from studies on arecaidine propargyl ester and should be considered as a guideline for expected effects of this compound.[4]

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in the Pithed Rat

This protocol describes the procedure for evaluating the effects of intravenously administered this compound on heart rate and blood pressure in a pithed rat model.

Materials:

-

This compound (ABET)

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparinized saline

-

Pithing rod

-

Tracheal cannula

-

Carotid artery and jugular vein catheters

-

Pressure transducer and recording system

-

ECG electrodes and recording system

-

Mechanical ventilator

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Perform a tracheotomy and insert a tracheal cannula to facilitate artificial respiration.

-

Cannulate the right carotid artery for the measurement of arterial blood pressure and the left jugular vein for intravenous drug administration.

-

Connect the arterial cannula to a pressure transducer for continuous recording of blood pressure and heart rate.

-

Insert ECG electrodes to monitor cardiac electrical activity.

-

-

Pithing:

-

Insert the pithing rod through the orbit and foramen magnum (B12768669) into the spinal canal to destroy the central nervous system, thus eliminating central and reflex control of the cardiovascular system.

-

Immediately begin artificial respiration with a mechanical ventilator.

-

-

Stabilization:

-

Allow the animal's cardiovascular parameters to stabilize for a period of 20-30 minutes before drug administration.

-

-

Drug Administration:

-

Prepare a stock solution of this compound in saline.

-

Administer increasing doses of ABET (e.g., 0.1, 1.0, 10.0 µmol/kg) intravenously via the jugular vein cannula.

-

Allow sufficient time between doses for the cardiovascular parameters to return to baseline or stabilize.

-

-

Data Acquisition and Analysis:

-

Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.

-

Calculate the change in MAP and HR from the baseline values for each dose of ABET.

-

Construct dose-response curves to determine the potency and efficacy of the compound.

-

Visualizations

M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes

Caption: M2 receptor activation by ABET leads to decreased heart rate and blood pressure.

Experimental Workflow for In Vivo Cardiovascular Assessment

Caption: Workflow for assessing cardiovascular effects of ABET in a pithed rat model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]

- 3. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary arecaidine and isoarecaidine esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arecaidine But-2-ynyl Ester Tosylate in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), a key regulator of cardiovascular function.[1][2][3] Its selectivity for the M2 receptor subtype, particularly in atrial tissue over ileal tissue, makes it an invaluable pharmacological tool for investigating the role of cholinergic signaling in the heart and vasculature.[4][5][6] ABET's primary effects in vivo include a dose-dependent reduction in mean arterial pressure and heart rate, positioning it as a compound of interest for research into cardiovascular diseases.[1][2]

These application notes provide a comprehensive overview of ABET's pharmacological properties, detailed experimental protocols for its use in both in vivo and in vitro cardiovascular models, and a summary of its mechanism of action.

Physicochemical Properties and Storage

A solid understanding of ABET's properties is crucial for accurate and reproducible experimental outcomes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃ | [3] |

| Molecular Weight | 365.44 g/mol | [3] |

| CAS Number | 119630-77-2 | [2] |

| Appearance | Solid | [7] |

| Solubility | Soluble to 100 mM in water | [4] |

| Storage (Solid) | Store at room temperature | [4] |

| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored sealed, away from moisture and light. | [1] |

Pharmacological Data

ABET's utility in cardiovascular research stems from its specific interaction with M2 muscarinic receptors. The following table summarizes its known pharmacological parameters.

| Parameter | Value | Species/Tissue | Reference |

| Selectivity | 4.6-fold selective for atrial M2 receptors vs. ileal M2 receptors | Guinea pig | [4][6] |

| -log EC₅₀ (related compound APE) | 8.22 | Guinea pig atria (M2) | [6] |

| -log EC₅₀ (related compound APE) | 7.77 | Guinea pig ileum (M2) | [6] |

Note: APE (Arecaidine propargyl ester) is a structurally similar M2 agonist. While specific EC₅₀ values for ABET on cardiovascular parameters were not found in the provided search results, its effects are consistently described as potent and dose-dependent.

Mechanism of Action and Signaling Pathway

In the cardiovascular system, ABET exerts its effects primarily through the activation of M2 muscarinic acetylcholine receptors, which are predominantly expressed in the heart.[8][9] M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ/Gₒ).[8][9][10]

Activation of M2 receptors by ABET initiates a signaling cascade that leads to:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This reduction in cAMP counteracts the stimulatory effects of the sympathetic nervous system, which typically increases cAMP via β-adrenergic receptor activation.[8]

-

Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate ion channel activity.[8][9][10] In the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, Gβγ activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to potassium efflux and hyperpolarization of the cell membrane.[9] This slows the rate of depolarization and consequently reduces heart rate.[9] The Gᵢ/Gₒ pathway can also inhibit L-type calcium channels, reducing calcium influx and thereby decreasing myocardial contractility, particularly in the atria.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]

- 3. scbt.com [scbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Arecaidine but-2-ynyl ester tosylate | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 6. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The central action of various arecaidine esters (arecoline derivatives) on blood pressure and heart rate in the cat. Comparison with the peripheral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

Application Note and Protocol: Preparation of Arecaidine but-2-ynyl ester tosylate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine but-2-ynyl ester tosylate (ABET) is a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2] It is a valuable tool in pharmacological research, particularly for studies involving cardiovascular function.[2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of ABET stock solutions.

Physicochemical Data and Storage Recommendations

A summary of the key properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 365.44 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₂₃NO₅S | [2] |

| CAS Number | 119630-77-2 | [1][2][3] |

| Purity | >99% | [1] |

| Solubility | Soluble up to 100 mM in water | [1][3] |

| Solid Storage | Room temperature | [1][3] |

| Stock Solution Storage | Recommended at -20°C for short-term storage. Prepare fresh for best results. | [4][5] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a suitable solvent.

3.1. Materials and Equipment

-

This compound (solid powder)

-

High-purity sterile water or an appropriate buffer (e.g., PBS)

-

Calibrated analytical balance

-

Spatula

-

Weighing paper or boat

-

Microcentrifuge tubes or appropriate sterile vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

3.2. Procedure

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, as alkyne esters can be moisture-sensitive.[4]

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For a 1 mL (0.001 L) stock solution of 10 mM (0.01 mol/L): Mass (g) = 0.01 mol/L x 365.44 g/mol x 0.001 L = 0.0036544 g = 3.65 mg

-

Weighing: Tare the analytical balance with the weighing paper. Carefully weigh out 3.65 mg of this compound using a clean spatula.

-

Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of high-purity water or the desired buffer to the tube.

-

Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent used, preparation date, and your initials. For immediate use, keep the solution on ice. For short-term storage, store the stock solution at -20°C. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound acts as an agonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.

Caption: Simplified M2 receptor signaling pathway.

Conclusion

This application note provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to this protocol will help ensure the accuracy and consistency of experimental outcomes. For further information, always refer to the manufacturer's specific product data sheet.

References

Application Notes and Protocols for Arecaidine But-2-ynyl Ester Tosylate Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective synthetic agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. As a G protein-coupled receptor (GPCR), the M2 receptor plays a crucial role in the parasympathetic nervous system, primarily mediating inhibitory effects such as the slowing of the heart rate[3][4]. ABET's selectivity for the M2 subtype makes it a valuable tool for investigating the physiological and pathological roles of this receptor, with potential applications in cardiovascular research and as an anti-cancer agent[3][5][6]. This document provides detailed protocols for conducting dose-response curve analysis of ABET to characterize its potency and efficacy in relevant biological systems.

Physicochemical Properties of Arecaidine But-2-ynyl Ester Tosylate [1]

| Property | Value |

| CAS Number | 119630-77-2 |

| Molecular Formula | C₁₈H₂₃NO₅S |

| Molecular Weight | 365.44 g/mol |

| Solubility | Soluble in water up to 100 mM |

| Storage | Store solid at room temperature. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |

M2 Muscarinic Receptor Signaling Pathway

Activation of the M2 muscarinic acetylcholine receptor by an agonist such as this compound primarily initiates a signaling cascade through the inhibitory G protein, Gαi. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Additionally, non-canonical pathways involving the PI3K/AKT/mTORC1 signaling axis have been reported.

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Analysis using a cAMP Inhibition Assay

This protocol describes the determination of the dose-response curve of this compound by measuring the inhibition of forskolin-stimulated cAMP production in a cell line expressing the M2 receptor (e.g., CHO-K1 cells stably expressing human M2 mAChR).

Materials:

-

CHO-K1 cells stably expressing human M2 muscarinic acetylcholine receptor

-

This compound (ABET)

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

384-well white opaque microplates

-

Multichannel pipette and reagent reservoirs

-

CO₂ incubator (37°C, 5% CO₂)

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Culture: Culture the M2 receptor-expressing cells in the appropriate medium supplemented with FBS and antibiotics in a CO₂ incubator.

-

Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 2,000-5,000 cells per well. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of ABET in assay buffer. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a solution of forskolin at a concentration that induces a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM).

-

Assay: a. Carefully remove the culture medium from the wells. b. Add the ABET dilutions to the wells. Include a vehicle control (no ABET) and a positive control (a known M2 agonist). c. Incubate for 15-30 minutes at 37°C. d. Add the forskolin solution to all wells except for the basal control wells. e. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP concentration.

-

Data Analysis: a. Normalize the data to the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition). b. Plot the percentage inhibition against the logarithm of the ABET concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum inhibition.

Protocol 2: Functional Dose-Response Analysis in Isolated Guinea Pig Atria

This protocol outlines the procedure to determine the dose-response curve of this compound by measuring its negative chronotropic effect on isolated guinea pig atria.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

This compound (ABET)

-

Organ bath system with temperature control and aeration

-

Force transducer and data acquisition system

-

Dissection tools

Procedure:

-

Tissue Preparation: Euthanize a guinea pig according to approved animal welfare protocols. Quickly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution. Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 32°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, replace the buffer every 15 minutes.

-

Dose-Response Curve Generation: a. After equilibration, record the basal heart rate. b. Add ABET to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM). c. Allow the response to stabilize at each concentration before adding the next.

-

Data Analysis: a. Measure the decrease in heart rate at each concentration of ABET. b. Express the response as a percentage of the maximum inhibition of the heart rate. c. Plot the percentage response against the logarithm of the ABET concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Data Presentation

The following table provides an illustrative example of dose-response data for this compound in a functional assay, such as the inhibition of atrial contraction rate. The EC₅₀ value is derived from published potency data[1].

Table 1: Illustrative Dose-Response Data for this compound on Guinea Pig Atrial Rate

| Concentration (nM) | log[Concentration] (M) | % Inhibition of Atrial Rate (Mean ± SEM) |

| 0.1 | -10 | 2.5 ± 0.8 |

| 1 | -9 | 15.2 ± 2.1 |

| 3 | -8.5 | 35.8 ± 3.5 |

| 10 | -8 | 65.1 ± 4.2 |

| 30 | -7.5 | 85.7 ± 3.1 |

| 100 | -7 | 95.3 ± 2.5 |

| 1000 | -6 | 98.1 ± 1.9 |

| EC₅₀ (nM) | ~6 |

Note: This data is for illustrative purposes and should be experimentally determined.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the dose-response curve of this compound in an in vitro functional assay.

Caption: General Experimental Workflow.

References

- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]

- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assays Using Arecaidine But-2-ynyl Ester Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2][3] Its selectivity for the M2 subtype, particularly cardiac M2 receptors, makes it a valuable pharmacological tool for investigating M2 receptor-mediated signaling pathways and physiological effects in various in vitro systems.[4][5] These application notes provide an overview of the in vitro uses of ABET, supported by detailed experimental protocols for key assays. ABET has been utilized in research areas including cardiovascular studies and oncology, where it has been shown to inhibit cancer cell proliferation, viability, and migration.[6]

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [4] |

| Molecular Weight | 365.44 g/mol | [4] |

| CAS Number | 119630-77-2 | [4] |